![molecular formula C24H34O6 B296015 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid, also known as CVHPAA, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
Wirkmechanismus
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid functions as a photosensitizer by absorbing light energy and transferring it to oxygen molecules, which then react with nearby biomolecules to induce cell death. As a fluorescent probe, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid emits light when excited by a specific wavelength of light, allowing for visualization of cellular processes. The building block application of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid involves its use in the synthesis of other compounds with desired properties.
Biochemical and Physiological Effects:
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been shown to induce cell death in cancer cells through the production of reactive oxygen species. As a fluorescent probe, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been used to visualize lysosomal pH changes and to monitor the activity of enzymes involved in lipid metabolism. 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has also been shown to have low toxicity in vitro, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is its versatility in various applications, including as a photosensitizer, fluorescent probe, and building block. Additionally, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has low toxicity in vitro, making it a safer option for lab experiments. However, 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is not currently approved for clinical use, and further research is needed to determine its safety and efficacy in vivo.
Zukünftige Richtungen
For 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid research include the development of new synthesis methods to improve yield and purity, the exploration of its potential use in other applications, such as drug delivery and gene therapy, and the investigation of its safety and efficacy in vivo. Additionally, the use of 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid in combination with other compounds or therapies may enhance its effectiveness in cancer treatment.
Synthesemethoden
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid is synthesized through a multi-step process that involves the reaction of 4-(bromomethyl)-2,5-bis(hexyloxy)benzoic acid with ethyl cyanoacetate, followed by hydrolysis and decarboxylation. The resulting compound is purified through column chromatography to obtain 3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid in its pure form.
Wissenschaftliche Forschungsanwendungen
3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid has been studied for its potential use in various applications, including as a photosensitizer in photodynamic therapy for cancer treatment, as a fluorescent probe for imaging cellular processes, and as a building block for the synthesis of other compounds.
Eigenschaften
Molekularformel |
C24H34O6 |
|---|---|
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
(E)-3-[4-[(E)-2-carboxyethenyl]-2,5-dihexoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C24H34O6/c1-3-5-7-9-15-29-21-17-20(12-14-24(27)28)22(30-16-10-8-6-4-2)18-19(21)11-13-23(25)26/h11-14,17-18H,3-10,15-16H2,1-2H3,(H,25,26)(H,27,28)/b13-11+,14-12+ |
InChI-Schlüssel |
FSYLXOVPEQUWFN-PHEQNACWSA-N |
Isomerische SMILES |
CCCCCCOC1=CC(=C(C=C1/C=C/C(=O)O)OCCCCCC)/C=C/C(=O)O |
SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1C=CC(=O)O)OCCCCCC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



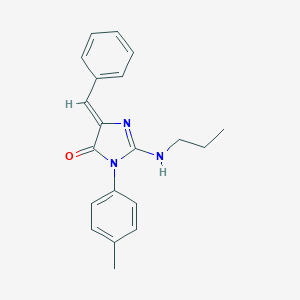






![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
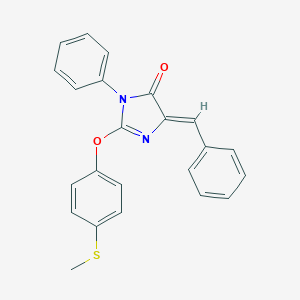
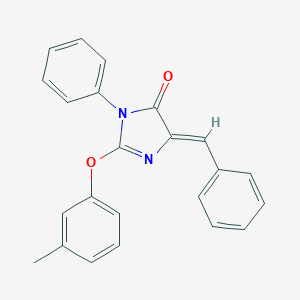
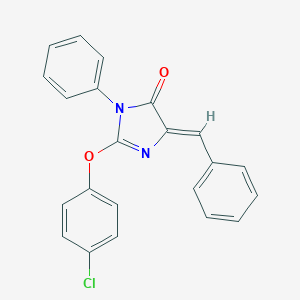

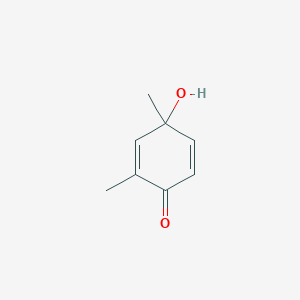
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)